molecular formula C12H18IN3O2 B12945230 (S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B12945230
M. Wt: 363.19 g/mol
InChI Key: UHHYMIGUBPLUDV-QMMMGPOBSA-N
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Description

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the class of pyrazolopyrazines. This compound is characterized by its unique structure, which includes an iodine atom, a tert-butyl ester group, and a dihydropyrazolo[1,5-a]pyrazine core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves multiple steps, starting from readily available starting materials One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrazine core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include substituted pyrazolopyrazines, oxidized or reduced derivatives, and carboxylic acids resulting from ester hydrolysis.

Scientific Research Applications

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

    Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazolopyrazine core play crucial roles in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Iodo-7-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one: This compound shares a similar core structure but lacks the tert-butyl ester group.

    Pyrazolopyrazine Derivatives: Various derivatives with different substituents on the pyrazolopyrazine core.

Uniqueness

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to the presence of the tert-butyl ester group and the iodine atom, which confer distinct chemical properties and reactivity. These features make it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Biological Activity

(S)-tert-butyl 3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a complex organic compound belonging to the pyrazolo[1,5-a]pyrazine family. It exhibits significant potential in medicinal chemistry due to its unique structural features, which may contribute to various biological activities, including antiviral and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C12H16N3O2I
  • Molecular Weight : Approximately 442.09 g/mol

The presence of the iodine atom is particularly noteworthy as it enhances the compound's reactivity and potential interactions with biological targets.

Antiviral Properties

Research indicates that this compound has been investigated for its efficacy as an inhibitor of the Hepatitis B virus (HBV). Preliminary studies suggest that its unique structure facilitates effective binding to viral proteins or enzymes involved in HBV replication, potentially inhibiting their activity .

Anticancer Activity

Compounds within the pyrazolo[1,5-a]pyrazine class have shown promise in various anticancer assays. The specific interactions of this compound with cancer cell lines remain an area of active research. Its structural features may enhance its affinity for targets involved in tumor growth and proliferation .

The mechanism through which this compound exerts its biological effects likely involves:

  • Nucleophilic Substitution Reactions : The iodine atom can participate in nucleophilic substitution reactions, which may be critical for its interaction with biological macromolecules.
  • Binding Interactions : Molecular docking studies suggest that the compound may bind effectively to specific sites on viral proteins or enzymes .

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methodologies include:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the iodide substituent via halogenation.
  • Esterification to form the tert-butyl carboxylate .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylateBromine instead of iodineDifferent reactivity profile due to bromine
tert-butyl 3-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylateHydroxy group instead of iodoPotentially different biological activity
tert-butyl (6S)-3-iodo-6-methyl-6,7-dimethylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylateAdditional methyl groupEnhanced lipophilicity

These compounds illustrate how variations in halogenation and functional groups can significantly affect their chemical behavior and biological activity .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antiviral Activity : In vitro studies demonstrated that this compound effectively inhibited HBV replication in cell cultures.
  • Anticancer Potential : Preliminary assays indicated cytotoxic effects against various cancer cell lines, suggesting a need for further investigation into its mechanisms and therapeutic applications .

Properties

Molecular Formula

C12H18IN3O2

Molecular Weight

363.19 g/mol

IUPAC Name

tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate

InChI

InChI=1S/C12H18IN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m0/s1

InChI Key

UHHYMIGUBPLUDV-QMMMGPOBSA-N

Isomeric SMILES

C[C@H]1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CN2C(=C(C=N2)I)CN1C(=O)OC(C)(C)C

Origin of Product

United States

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